Appenolide B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Appenolide B is an antifungal isolated from the coprophilous fungus Podospora appendiculata.
Scientific Research Applications
1. Antitumor Applications
Appenolide B, a variant of pladienolide, has shown potential as an antitumor agent. Pladienolide has been identified to target the splicing factor SF3b, which is a significant component in cell proliferation and gene expression. Research demonstrates that pladienolide derivatives, including Appenolide B, bind to the SF3b complex, affecting cell growth and gene expression, suggesting its potential use in cancer therapy. The binding affinities of pladienolide derivatives to SF3b were highly correlated with their inhibitory activities against cell proliferation, indicating a direct impact on tumor growth (Kotake et al., 2007).
2. Modulation of Cellular Functions
Further research into pladienolide B, closely related to Appenolide B, reveals its role in modulating cellular responses and pre-mRNA splicing. This compound targets the SF3B1 subunit of the spliceosome, a crucial component in the splicing process. The findings suggest that pladienolide B analogs, like Appenolide B, can be used to study the relationship between splicing and cancer cell function, thereby contributing to our understanding of cancer development and treatment strategies (Effenberger et al., 2013).
properties
CAS RN |
148077-11-6 |
---|---|
Product Name |
Appenolide B |
Molecular Formula |
C14H22O3 |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
3-[(E)-8-hydroxynon-1-enyl]-4-methyl-2H-furan-5-one |
InChI |
InChI=1S/C14H22O3/c1-11(15)8-6-4-3-5-7-9-13-10-17-14(16)12(13)2/h7,9,11,15H,3-6,8,10H2,1-2H3/b9-7+ |
InChI Key |
XJNVZUVIGOZMFT-VQHVLOKHSA-N |
Isomeric SMILES |
CC1=C(COC1=O)/C=C/CCCCCC(C)O |
SMILES |
CC1=C(COC1=O)C=CCCCCCC(C)O |
Canonical SMILES |
CC1=C(COC1=O)C=CCCCCCC(C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Appenolide B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.